molecular formula C16H16BrN5OS2 B2671104 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207033-62-2

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2671104
CAS No.: 1207033-62-2
M. Wt: 438.36
InChI Key: WVUGJZSFXHPJCB-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anticancer and antimicrobial agents. This molecule integrates two key pharmacophoric units: an imidazole ring and a 1,3,4-thiadiazole ring, linked by a thioether bridge. The 1,3,4-thiadiazole moiety is a established bioisostere of pyrimidine bases, which allows derivatives containing this structure to potentially disrupt DNA replication in cancer cells . Furthermore, thiadiazole derivatives demonstrate a wide spectrum of biological activities, including documented cytotoxic properties against various human cancer cell lines such as leukemia (HL-60), breast carcinoma (MCF-7), and lung cancer (A549) . Simultaneously, the imidazole-2-thiol scaffold is known to possess notable antimicrobial and antioxidant potential, making it a valuable component in the design of new anti-infective agents . The specific molecular architecture of this compound, featuring a 4-bromophenyl substituent and an ethyl group on the imidazole nitrogen, is designed to optimize its physicochemical properties and binding affinity for biological targets. It is intended for research use only, specifically for in vitro bio-screening, hit-to-lead optimization, and mechanism-of-action studies. This product is strictly for non-human, non-therapeutic, and non-veterinary applications.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5OS2/c1-3-22-13(11-4-6-12(17)7-5-11)8-18-16(22)24-9-14(23)19-15-21-20-10(2)25-15/h4-8H,3,9H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUGJZSFXHPJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromine substituent, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are typical conditions for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated imidazole derivatives.

    Substitution: Various substituted phenyl-imidazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in synthetic organic chemistry. Researchers utilize it to create derivatives that can exhibit enhanced properties or novel functionalities.

Biology

The biological activities of this compound have been a focal point for researchers investigating its potential as a drug candidate. Studies indicate that derivatives of imidazole and thiadiazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising results against various bacterial strains .

Biological Activity:

  • Antimicrobial Properties: Research has demonstrated that related compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies have indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 μg/mL .
  • Anticancer Potential: Some studies have explored the anticancer properties of thiadiazole derivatives, suggesting that they may induce apoptosis in cancer cells through specific molecular interactions .

Medicine

In the medical field, the compound is investigated for its pharmacological effects that could lead to the development of new therapeutic agents. The presence of the imidazole and thiadiazole rings is known to enhance bioactivity and selectivity towards specific biological targets.

Case Studies:

  • Antibacterial Activity: A study assessed the antibacterial efficacy of various thiadiazole derivatives, revealing that certain modifications can significantly enhance their potency against resistant bacterial strains .
  • Anticancer Studies: Research involving imidazole derivatives has shown promising results in inhibiting tumor growth in vitro, with some compounds exhibiting IC50 values comparable to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the thiadiazole ring may interact with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of imidazole , thiadiazole , and bromophenyl groups. Below is a comparative analysis with key analogues from the literature:

Compound Name / ID Key Structural Features Melting Point (°C) Yield (%) Biological Activity (If Reported) Reference
Target Compound 5-(4-Bromophenyl)-1-ethyl-imidazole + 5-methyl-thiadiazole-acetamide N/A N/A N/A -
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((5-methylbenzimidazol-2-yl)thio)acetamide (4d, IHICPS) Benzimidazole (methyl-substituted) + 4-chlorophenyl-thiadiazole 210–212 75 Anticancer (MCF-7/A549 cells; IC₅₀ not specified)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) 4-Bromophenyl Schiff base + thiadiazole-thiol 120–122 82 Antimicrobial (implied by structural class)
N-(5-Ethyl-thiadiazol-2-yl)-2-((5-(p-tolylamino)-thiadiazol-2-yl)thio)acetamide (4y) Dual thiadiazole cores with p-tolylamino and ethyl groups N/A N/A IC₅₀ = 0.084 mM (MCF-7); 0.034 mM (A549)
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (26) Triazinoindole + 4-bromophenyl-acetamide N/A 95 Protein-targeted (hit identification study)

Key Observations

  • Halogen Substitution : The target’s 4-bromophenyl group contrasts with 4-chlorophenyl in compound 4d . Bromine’s larger van der Waals radius may improve hydrophobic binding in biological targets compared to chlorine.
  • The thiadiazole in the target vs. triazinoindole in compound 26 modifies electron distribution, affecting binding affinity.
  • Alkyl Substituents : The ethyl group on the imidazole (target) vs. methyl on benzimidazole (4d) increases lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Biological Activity : While the target’s activity is unspecified, analogues like 4y with similar thioacetamide-thiadiazole motifs show potent anticancer activity (IC₅₀ < 0.1 mM), suggesting the target may share mechanistic pathways.

Research Implications

Comparative data suggest prioritizing assays against MCF-7 and A549 cell lines, with molecular docking studies to evaluate interactions with proteins like aromatase or acetylcholinesterase .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. It features an imidazole ring, a thiazole ring, and a bromophenyl substituent, which contribute to its unique chemical properties and biological interactions. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C16H15BrN4OS2
  • Molecular Weight : 423.35 g/mol

Functional Groups

The compound contains:

  • An imidazole ring , known for its role in biological systems.
  • A thiazole ring , often associated with antimicrobial properties.
  • A bromophenyl group , which enhances reactivity and biological activity.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the imidazole and thiazole rings is believed to enhance interactions with microbial targets, potentially leading to effective inhibition of bacterial growth.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. In one study, certain derivatives demonstrated IC50 values comparable to established anticancer drugs like doxorubicin . The mechanisms of action may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes or receptors involved in disease processes. Molecular docking studies have suggested that it can effectively bind to active sites of target enzymes, modulating their activity through competitive inhibition . This property makes it a candidate for further exploration in drug development.

Synthesis

The synthesis of This compound typically involves several key steps:

  • Formation of the Imidazole Ring : Synthesized through condensation reactions involving glyoxal and amines.
  • Thioether Formation : Achieved by reacting the imidazole derivative with thiol compounds under basic conditions.
  • Acetamide Formation : The final step involves acylation with an acyl chloride or anhydride to form the acetamide group .

Study on Antimicrobial Activity

In a controlled study, derivatives of the compound were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL, comparable to standard antibiotics .

Study on Anticancer Efficacy

A recent investigation assessed the anticancer potential of related compounds on MCF-7 breast cancer cells. The IC50 values obtained were 12.8 µg/mL and 8.1 µg/mL for two derivatives, indicating potent anti-breast cancer activity . These findings support the hypothesis that structural modifications can enhance therapeutic efficacy.

Molecular docking studies revealed that the compound binds to specific enzymes involved in cellular signaling pathways. This binding could inhibit enzymatic activity crucial for tumor growth or bacterial survival, providing a dual mechanism for its therapeutic effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions. Key steps include:

  • Thioether formation : Reacting 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .
  • Purification : Recrystallization using ethanol or ethanol/water mixtures improves purity. Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF or acetonitrileEnhances nucleophilic substitution
Temperature60–80°CBalances reaction rate vs. side reactions
BaseK₂CO₃Facilitates deprotonation of thiol
Reaction Time6–12 hoursEnsures complete conversion

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm, thiadiazole methyl at δ 2.1–2.3 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Detects key functional groups (e.g., C=S stretch at ~650 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation acceptable) .

Q. How can researchers address low yields during the final purification stage?

Methodological Answer:

  • Gradient Recrystallization : Use a solvent pair (e.g., ethanol/water) to gradually reduce solubility and isolate high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate byproducts .
  • HPLC-MS : Monitor fractions for target mass-to-charge ratio (m/z) to confirm identity .

Advanced Research Questions

Q. How does the substitution pattern on the imidazole and thiadiazole rings influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Br) : Enhance stability and binding affinity to hydrophobic enzyme pockets. For example, 4-bromophenyl increases π-π stacking in active sites .
  • Methyl on Thiadiazole : Reduces steric hindrance, improving solubility and bioavailability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl vs. bromophenyl) using enzymatic assays (IC₅₀) to quantify potency differences .

Q. What molecular docking strategies predict the compound’s binding mode to target enzymes?

Methodological Answer:

  • Protein Preparation : Use tools like AutoDock Vina to prepare the enzyme structure (e.g., COX-2 or kinase targets) by removing water and adding polar hydrogens .
  • Ligand Docking : Simulate binding poses with flexible side chains in the active site. The bromophenyl group often aligns with hydrophobic subpockets, while the thiadiazole interacts via hydrogen bonds .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models .

Q. How can contradictory bioactivity data from different assays be resolved?

Methodological Answer:

  • Assay-Specific Variables : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize artifacts .
  • Orthogonal Assays : Confirm results using both cell-based (e.g., MTT) and enzyme-based (e.g., fluorometric) methods .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What alternative synthetic routes exist to improve scalability for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis in microreactors reduces reaction time and improves reproducibility (e.g., Omura-Sharma-Swern oxidation adapted for imidazole intermediates) .
  • Microwave-Assisted Synthesis : Accelerates thioether formation (30 minutes vs. 6 hours) with comparable yields .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma Stability : Exposure to mouse plasma for 1–6 hours assesses esterase-mediated hydrolysis risk .

Q. What computational methods predict solubility and formulation compatibility?

Methodological Answer:

  • QSAR Models : Use descriptors like logP and topological polar surface area (TPSA) to estimate solubility in PEG-400 or cyclodextrin-based vehicles .
  • Co-Crystal Screening : Screen with succinic acid or caffeine to enhance dissolution rates .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., kinases) in cell lines to observe rescue effects .
  • Pull-Down Assays : Use biotinylated analogs to isolate binding partners from lysates, followed by LC-MS/MS identification .

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